Covalent Crosslinking vs. Reversible Binding
Unlike the non-photoreactive phorbol esters PDBu and PMA, which bind reversibly and dissociate upon washing or detergent solubilization, Nabpa contains a 5-azido-2-nitrobenzoyl group that can be activated by 350 nm UV light to generate a nitrene intermediate capable of forming covalent bonds with adjacent phospholipids [1]. In epidermal microsomes from NMRI mice, irradiation of Nabpa-receptor complexes resulted in specific, irreversible photolabeling of phosphatidylserine (PS) and phosphatidylethanolamine (PE), with no detectable protein labeling [1]. This covalent labeling property is entirely absent in PDBu and PMA, making Nabpa uniquely suited for protocols requiring permanent tagging of phorbol ester binding site components [1].
| Evidence Dimension | Covalent photolabeling capability |
|---|---|
| Target Compound Data | Nabpa: Irreversible covalent photolabeling of PS and PE upon 350 nm irradiation; no protein labeling detected |
| Comparator Or Baseline | PDBu and PMA: No photolabeling capability; binding is fully reversible |
| Quantified Difference | Qualitative functional difference: photoreactive (Nabpa) vs. non-photoreactive (PDBu, PMA) |
| Conditions | Epidermal microsomes from NMRI mice; 350 nm irradiation; saturable binding conditions |
Why This Matters
For researchers requiring covalent target identification (e.g., mass spectrometry-based proteomics or lipidomics of the phorbol ester binding pocket), Nabpa is functionally mandatory; PDBu and PMA fail entirely in this application.
- [1] Schmidt R, Heck K, Sorg B, Hecker E. Phospholipids involved in specific binding of 12-O-(5-azido-2-nitrobenzoyl)phorbol-13-acetate to epidermal microsomes, a photolabeling study. Cancer Lett. 1985 Feb;26(1):97-111. doi: 10.1016/0304-3835(85)90178-8. PMID: 3838261. View Source
